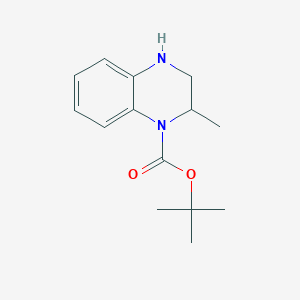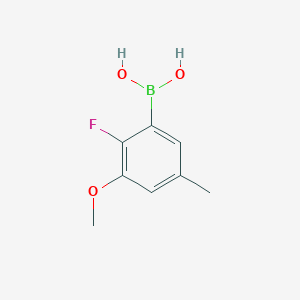![molecular formula C11H13NOS2 B2684505 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylthiophen-2-yl)methanone CAS No. 2034208-60-9](/img/structure/B2684505.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been achieved through palladium-catalyzed reactions . For instance, oxygenated 2-azabicyclo[2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Scientific Research Applications
Stereoselective Synthesis and Drug Design
One application area of bicyclic compounds, closely related to the target compound, is in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams. These compounds have been shown to be useful starting products for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are considered promising in the field of drug design due to their structural novelty and potential biological activity (Mollet, D’hooghe, & Kimpe, 2012).
Advanced Building Blocks for Drug Discovery
Similarly, the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes represents another significant application. These compounds serve as advanced building blocks for drug discovery, enabling the synthesis of conformationally restricted analogues of proline, such as 2,3-ethanoproline, which are invaluable in the development of novel therapeutic agents (Druzhenko et al., 2018).
Cephalosporin Derivatives for ADEPT Approaches
In the realm of targeted cancer therapy, bicyclic compounds similar to the target molecule have been synthesized for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). For example, a new cephalosporin derivative has been developed for carrying a wide range of drugs containing an amino group, showcasing the versatility of bicyclic scaffolds in medicinal chemistry (Blau et al., 2008).
Flavin-Mediated Visible-Light Photocycloaddition
Another innovative application is the flavin-mediated visible-light [2+2] photocycloaddition of nitrogen- and sulfur-containing dienes. This methodology allows for the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes, demonstrating the utility of bicyclic compounds in organic synthesis and the potential for development of biologically active molecules (Jirásek et al., 2017).
Spectral Characterization and Docking Studies
Lastly, the synthesis and spectral characterization of novel thiazole analogues, including docking studies, highlight the importance of such bicyclic compounds in understanding antibacterial activity. This research underscores the role of structural optimization and theoretical calculations in designing molecules with potential therapeutic applications (Shahana & Yardily, 2020).
properties
IUPAC Name |
(5-methylthiophen-2-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS2/c1-7-2-3-10(15-7)11(13)12-5-9-4-8(12)6-14-9/h2-3,8-9H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDJCSXJGLCTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide](/img/structure/B2684424.png)

![3-(4-Fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene](/img/structure/B2684427.png)
![Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2684429.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B2684431.png)
![2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid](/img/structure/B2684436.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid](/img/structure/B2684437.png)

![N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2684439.png)
![4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2684440.png)

![4-methoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2684443.png)
